molecular formula C23H19N3O4 B11303363 2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11303363
M. Wt: 401.4 g/mol
InChI Key: RADSLAQJKVNYMQ-UHFFFAOYSA-N
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Description

2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with phenoxy group: The oxadiazole derivative is then coupled with a phenoxy group through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound has potential applications as a fluorescent probe due to the presence of the oxadiazole ring, which can exhibit fluorescence. It can be used in imaging studies to track biological processes.

Medicine

In medicinal chemistry, oxadiazole derivatives are known for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The oxadiazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
  • 2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
  • 2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Uniqueness

The uniqueness of 2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H19N3O4/c1-28-19-12-10-16(11-13-19)23-25-22(26-30-23)17-6-5-9-20(14-17)29-15-21(27)24-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,24,27)

InChI Key

RADSLAQJKVNYMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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